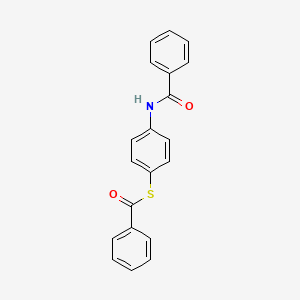![molecular formula C15H13N3O3 B15154509 6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15154509.png)
6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
- 6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxaldehyde
Uniqueness
6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H13N3O3 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H13N3O3/c1-8-13-11(15(19)20)7-12(16-14(13)18-17-8)9-3-5-10(21-2)6-4-9/h3-7H,1-2H3,(H,19,20)(H,16,17,18) |
Clé InChI |
PWWIGRPWSFHWCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=NC2=NN1)C3=CC=C(C=C3)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}benzamide](/img/structure/B15154435.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)

![Methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154454.png)
![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15154455.png)
![1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B15154458.png)
![ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate](/img/structure/B15154468.png)



![4-hydroxy-5-(4-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154488.png)
![7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154492.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B15154506.png)
![1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15154514.png)
